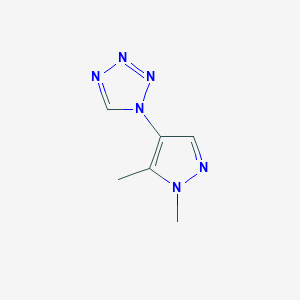
1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE
Overview
Description
1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the tetraazole moiety. Common synthetic routes include:
Cyclization Reactions: Utilizing hydrazine derivatives and nitriles under acidic or basic conditions to form the tetraazole ring.
Condensation Reactions: Combining 1,5-dimethyl-1H-pyrazole with azide compounds in the presence of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents to yield different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides or alkyl groups.
Scientific Research Applications
1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. It may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Receptor Binding: Interacting with receptors on cell surfaces to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-1H-pyrazole-4-boronic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE stands out due to its unique tetraazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-5-6(3-8-11(5)2)12-4-7-9-10-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFGACWVHYYPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N2C=NN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380397.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380406.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380411.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380416.png)
![1-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4380417.png)
![[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4380440.png)
![3-chloro-5-[4-(difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4380445.png)
![3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4380448.png)
![3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4380450.png)
![5-(1-adamantyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4380457.png)
![1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4380462.png)

![6-(difluoromethyl)-4-methyl-3-[(3-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4380473.png)
![1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4380481.png)
